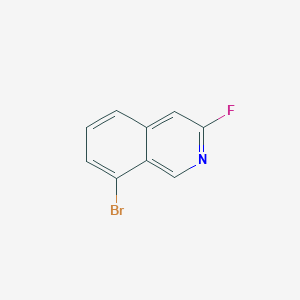
1-(3-Furylmethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furylmethyl)guanidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a furylmethyl group attached to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Furylmethyl)guanidine typically involves the reaction of furylmethylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine structure . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Furylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylguanidine oxides, while substitution reactions can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
1-(3-Furylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(3-Furylmethyl)guanidine involves its interaction with specific molecular targets. It acts as an agonist of the nicotinic acetylcholine receptor, affecting synaptic transmission in the central nervous system. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure.
Imidacloprid: Another neonicotinoid with a different substituent on the guanidine moiety.
Thiamethoxam: A neonicotinoid with a distinct chemical structure but similar mode of action
Uniqueness: 1-(3-Furylmethyl)guanidine is unique due to its specific furylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-(furan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N3O/c7-6(8)9-3-5-1-2-10-4-5/h1-2,4H,3H2,(H4,7,8,9) |
InChI-Schlüssel |
MBKJGOOHZHPPDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


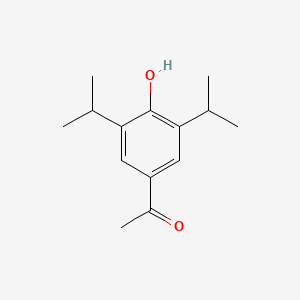

![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)
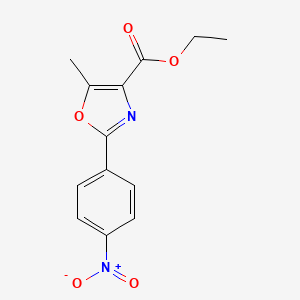
![Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13679870.png)
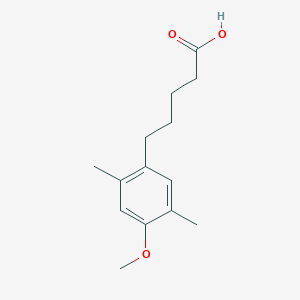

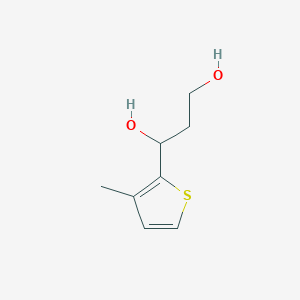
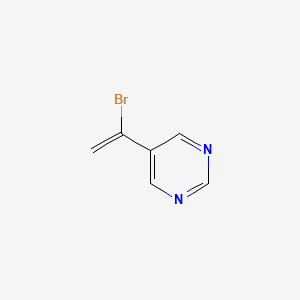
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
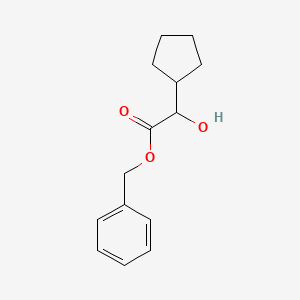
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
